2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene
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Overview
Description
2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a but-3-enyl chain, a bromine atom, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the but-3-enyl chain: This step involves the formation of a carbon-carbon double bond through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The benzyloxy group and the but-3-enyl chain can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the benzyloxy group and the but-3-enyl chain.
Scientific Research Applications
2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would be specific to the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-(1-(Benzyloxy)but-3-enyl)-1-iodo-4-chlorobenzene: Similar structure but with an iodine atom instead of bromine.
2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the benzyloxy and but-3-enyl groups, allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(1-phenylmethoxybut-3-enyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO/c1-2-6-17(15-11-14(19)9-10-16(15)18)20-12-13-7-4-3-5-8-13/h2-5,7-11,17H,1,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMZWQQMVZVZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=C(C=CC(=C1)Cl)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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